molecular formula C25H22N4OS B11524062 1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone

Cat. No.: B11524062
M. Wt: 426.5 g/mol
InChI Key: DURCXFIKVHWMCD-UHFFFAOYSA-N
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Description

1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of spiroheterocycles. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings that share a single atom. The presence of sulfur and nitrogen atoms in the structure of this compound adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE typically involves a [3+2] cycloaddition reaction. This reaction is carried out between nitrile imines, generated in situ from hydrazonyl chlorides, and arylidenethiohydantoins. The reaction takes place at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the desired spiroheterocycle .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spiroheterocycles and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the number of atoms in the rings and the presence of a thioxo group.

    Spiro[4.5]decanes: These compounds have a similar spirocyclic framework but lack the sulfur and nitrogen atoms present in 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE.

Uniqueness

1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE is unique due to its combination of sulfur and nitrogen atoms within a spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N4OS

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4,8,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl)ethanone

InChI

InChI=1S/C25H22N4OS/c1-19(30)24-27-29(22-15-9-4-10-16-22)25(31-24)18-17-23(20-11-5-2-6-12-20)26-28(25)21-13-7-3-8-14-21/h2-16H,17-18H2,1H3

InChI Key

DURCXFIKVHWMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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